molecular formula C13H25N3O2 B2973004 tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate CAS No. 1823977-00-9

tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B2973004
CAS No.: 1823977-00-9
M. Wt: 255.362
InChI Key: GJMPUOWMDZXVAD-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of inadequate ventilation, wearing respiratory protection .

Mechanism of Action

Target of Action

It is an organic synthetic compound primarily used in the pharmaceutical field . It can serve as a raw material in organic synthesis for preparing other compounds, and it may have potential applications in coordination chemistry and the pharmaceutical field due to its structural characteristics .

Mode of Action

It’s often used as an intermediate in ligand synthesis , suggesting it may interact with its targets to form other compounds.

Biochemical Pathways

As an intermediate in ligand synthesis , it may participate in various biochemical reactions, but the exact pathways and their downstream effects would depend on the specific context of its use.

Result of Action

As an intermediate in ligand synthesis , its effects would likely depend on the specific compounds it helps to form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate typically involves organic synthesis methods. The process generally includes the preparation of intermediate compounds followed by functional group transformations to achieve the target product . Key factors in the synthesis include reaction conditions, choice of catalysts, and ensuring high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using similar organic synthesis techniques. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and adherence to safety regulations .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(piperazin-1-ylmethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-9-11(10-16)8-15-6-4-14-5-7-15/h11,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPUOWMDZXVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823977-00-9
Record name tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate
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